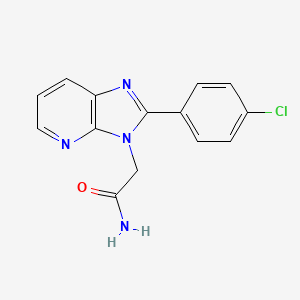
2-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine-3-acetamide
Cat. No. B1229833
Key on ui cas rn:
118695-83-3
M. Wt: 286.71 g/mol
InChI Key: HIQMDHHKFVNCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04824951
Procedure details


A mixture of N[2-[(2-amino-2-oxoethyl)amino]-3-pyridinyl]-4-chlorobenzamide (6.0 g, 0.02 mole) in 150 ml of ethylene glycol was heated at 190° C. for 40 minutes. The precipitate, which formed, was filtered off and washed with water. The filtrate was diluted with water to produce a second crop. The first crop was heated to boiling in 300 ml of methanol, filtered through a Celite pad, seeded, and refrigerated overnight. The crystalline precipitate was filtered, washed with cold methanol, and dried under high vacuum at 60° C. overnight to give 1.42 g (25%) of title compound, mp 270°-1° C.
Name
N[2-[(2-amino-2-oxoethyl)amino]-3-pyridinyl]-4-chlorobenzamide
Quantity
6 g
Type
reactant
Reaction Step One



Name
Yield
25%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2](=[O:21])[CH2:3][NH:4][C:5]1[C:10]([NH:11][C:12](=O)[C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[CH:9][CH:8]=[CH:7][N:6]=1>C(O)CO.CO>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:12]2[N:4]([CH2:3][C:2]([NH2:1])=[O:21])[C:5]3=[N:6][CH:7]=[CH:8][CH:9]=[C:10]3[N:11]=2)=[CH:14][CH:15]=1
|
Inputs


Step One
|
Name
|
N[2-[(2-amino-2-oxoethyl)amino]-3-pyridinyl]-4-chlorobenzamide
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CNC1=NC=CC=C1NC(C1=CC=C(C=C1)Cl)=O)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate, which formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a second crop
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The first crop was heated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a Celite pad
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
refrigerated overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystalline precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum at 60° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC=2C(=NC=CC2)N1CC(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.42 g | |
| YIELD: PERCENTYIELD | 25% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
